Perindopril Diketopiperazine

Descripción general

Descripción

Perindopril is a long-acting, once-daily lipophilic angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

2,5-Diketopiperazine (DKP) is a cyclic peptide composed of two amino acids and has been recently reported to exhibit various biological activities . DKPs have been synthesized using various methods. In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A chemoenzymatic method that can synthesize DKPs in a general-purpose manner with high efficiency under mild conditions has been proposed .

Molecular Structure Analysis

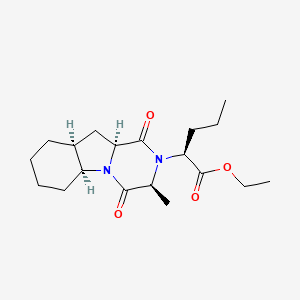

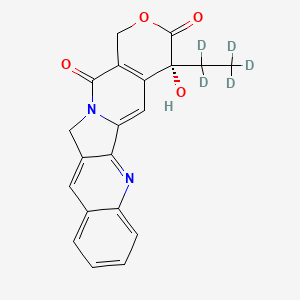

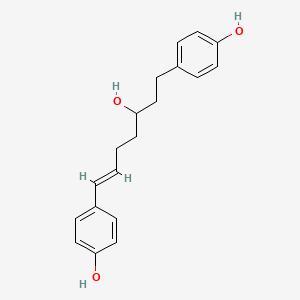

Perindopril Diketopiperazine has a molecular formula of C19H30N2O4 . It contains a total of 57 bonds, including 27 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), 2 tertiary amides (aliphatic), and 1 Pyrrolidine .

Physical And Chemical Properties Analysis

Perindopril Diketopiperazine has a molecular formula of C19H30N2O4 . It contains a total of 57 bonds, including 27 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), 2 tertiary amides (aliphatic), and 1 Pyrrolidine .

Aplicaciones Científicas De Investigación

Bio-Inspired Therapeutics

2,5-diketopiperazines (DKP), including Perindopril Diketopiperazine, are the simplest cyclo-peptides in nature and have been gaining interest due to their diverse bioactivities . They have relevance in quorum sensing, cell–cell signaling, or as drug delivery systems . They are less toxic, have increased cell permeability, and binding affinity .

Anticancer Properties

DKPs have been known for their noteworthy anticancer properties . Their unique structure and bioactivities make them potential candidates for cancer therapeutics .

Antiviral Properties

DKPs also exhibit antiviral properties . This makes them a potential resource for the development of new antiviral drugs .

Antioxidant Properties

Another significant application of DKPs is their antioxidant properties . They can potentially be used in treatments where oxidative stress plays a key role .

Neuroprotective Properties

DKPs, including those based on proline, have been reported to have neuroprotective action . This opens up possibilities for their use in therapies for neurodegenerative diseases .

Antibacterial and Antifungal Activities

DKPs have also been observed to have antibacterial and antifungal activities . This makes them a potential resource for the development of new antibacterial and antifungal drugs .

Unique Stereoisomerase and Multifunctional Methyltransferase

Perindopril Diketopiperazine features a unique stereoisomerase and multifunctional methyltransferase . This opens up new possibilities for the diversification of diketopiperazine via biocatalytic approaches .

Anti-Inflammatory Properties

A novel diketopiperazine alkaloid featuring a unique indole-pyrazino-pyrazino-pyrrolo system was isolated from the marine fungus Penicillium brasilianum . This compound has potential anti-inflammatory properties .

Mecanismo De Acción

Mode of Action

Perindopril is a prodrug that is rapidly metabolized in the liver to its active metabolite, perindoprilat . Perindoprilat acts as a competitive inhibitor of ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII, resulting in lower levels of ATII . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE and the subsequent reduction of ATII levels disrupt the RAAS pathway . This leads to a decrease in vasoconstriction and a reduction in the volume of circulating blood, ultimately lowering blood pressure . The diketopiperazine (DKP) family of bioactive nonribosomal peptide natural products, which includes Perindopril Diketopiperazine, showcases the chemical ingenuity of microorganisms .

Pharmacokinetics

Perindopril is hydrolyzed hepatically to its active metabolite, perindoprilat, which accounts for approximately 17% to 20% of a dose . About 75% of the active metabolite is excreted in the urine, with 4% to 12% as unchanged drug . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours . The terminal half-life of the metabolite is 30 to 120 hours .

Result of Action

The primary molecular effect of Perindopril Diketopiperazine is the reduction of ATII levels, leading to decreased vasoconstriction and aldosterone secretion . On a cellular level, this results in the relaxation of blood vessels and a decrease in blood volume . Clinically, this leads to the control of hypertension, and it may also be used to treat mild to moderate congestive heart failure and reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .

Action Environment

The action of Perindopril Diketopiperazine can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in individuals with impaired hepatic function . Similarly, in individuals with renal impairment, the area under the curve (AUC) of perindoprilat is approximately doubled at a creatinine clearance rate of 30 to 80 mL/minute . Furthermore, the plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients .

Direcciones Futuras

Perindopril is a well-established antihypertensive drug . Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases, whether or not they are hypertensive . Thus, the outcomes of these and other trials support the concept of cardiovascular protective properties of angiotensin-converting enzyme inhibition with perindopril in addition to the obvious blood-pressure–lowering effect .

Propiedades

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZZSBSELAVBAG-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156274 | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perindopril Diketopiperazine | |

CAS RN |

129970-98-5 | |

| Record name | Perindopril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N1VIR66DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)